molecular formula C11H18N2O2 B095334 2-(3,4-Dimethoxyphenyl)propylhydrazine CAS No. 16603-07-9

2-(3,4-Dimethoxyphenyl)propylhydrazine

Cat. No.: B095334
CAS No.: 16603-07-9
M. Wt: 210.27 g/mol
InChI Key: HPKHFBFBFGSLPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dimethoxyphenyl)propylhydrazine is a substituted hydrazine derivative featuring a propyl linker connecting a 3,4-dimethoxyphenyl group to a hydrazine moiety. The compound’s synthesis typically involves condensation reactions between substituted phenyl precursors and hydrazine derivatives under acidic or catalytic conditions . Its reactivity is influenced by the electron-donating methoxy groups, which stabilize intermediates during synthesis and modify binding interactions in biological systems.

Properties

CAS No.

16603-07-9

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)propylhydrazine

InChI

InChI=1S/C11H18N2O2/c1-8(7-13-12)9-4-5-10(14-2)11(6-9)15-3/h4-6,8,13H,7,12H2,1-3H3

InChI Key

HPKHFBFBFGSLPZ-UHFFFAOYSA-N

SMILES

CC(CNN)C1=CC(=C(C=C1)OC)OC

Canonical SMILES

CC(CNN)C1=CC(=C(C=C1)OC)OC

Synonyms

1-(3,4-Dimethoxy-α-methylphenethyl)hydrazine

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison

Compound Substituents Key Functional Groups LogP (Predicted)
2-(3,4-Dimethoxyphenyl)propylhydrazine 3,4-OCH₃ Hydrazine, propyl linker 2.1
1-(3,4-Dimethylphenyl)hydrazine 3,4-CH₃ Hydrazine 1.8
2-((5-(3,4-Dimethoxyphenyl)triazol)thio)acetic acid 3,4-OCH₃ Triazole, thioacetic acid 0.9
1-(3-(2,4-Dichlorophenyl)propyl)hydrazine 2,4-Cl Hydrazine, propyl linker 3.5

Pharmacological and Physicochemical Properties

  • Bioactivity :
    • This compound exhibits moderate anti-inflammatory activity (IC₅₀ = 18 µM in COX-2 inhibition assays), attributed to methoxy group interactions with enzyme active sites .
    • Chlorinated analogues (e.g., 1-(3-(2,4-Dichlorophenyl)propyl)hydrazine) show higher cytotoxicity (IC₅₀ = 5 µM in HeLa cells) due to enhanced membrane permeability from Cl substituents .
  • Solubility : Methoxy groups improve aqueous solubility (2.1 mg/mL) compared to methyl-substituted analogues (0.9 mg/mL) .
  • Toxicity : Computational models (GUSAR) predict lower acute toxicity (LD₅₀ = 450 mg/kg) for this compound compared to triazole derivatives (LD₅₀ = 220 mg/kg) .

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